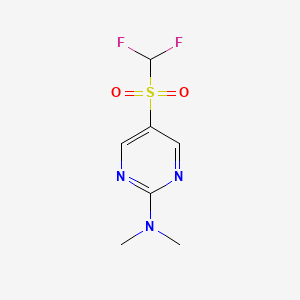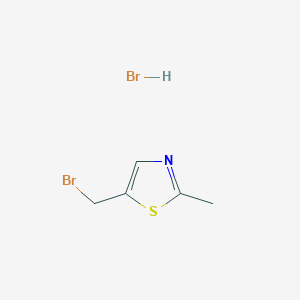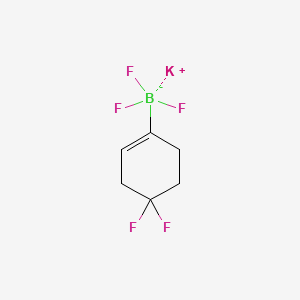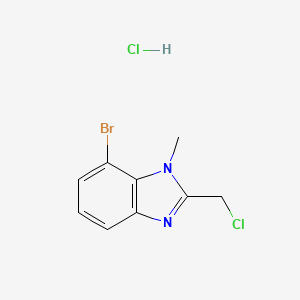
7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of research and industry. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzodiazole ring, making it a valuable molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride typically involves the bromination and chloromethylation of a benzodiazole precursor. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), and a chloromethylating agent like chloromethyl methyl ether or formaldehyde with hydrochloric acid. The reactions are usually carried out under controlled temperatures and in the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzodiazole derivative, while oxidation can produce a benzodiazole oxide.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
- 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
7-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
2901109-57-5 |
|---|---|
Molekularformel |
C9H9BrCl2N2 |
Molekulargewicht |
295.99 g/mol |
IUPAC-Name |
7-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C9H8BrClN2.ClH/c1-13-8(5-11)12-7-4-2-3-6(10)9(7)13;/h2-4H,5H2,1H3;1H |
InChI-Schlüssel |
GTQKPMXYFQQUFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1C(=CC=C2)Br)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



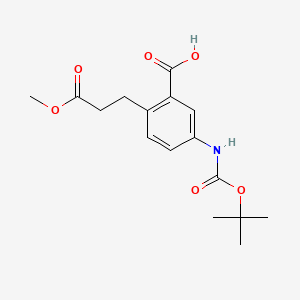

![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)

